molecular formula C26H27BN2O2 B12074234 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12074234
M. Wt: 410.3 g/mol
InChI Key: UNLITDMJERJIDM-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is an organic compound that features a benzimidazole core substituted with benzyl, phenyl, and dioxaborolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Benzyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions, respectively.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction, often using a palladium catalyst and a boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the benzyl or phenyl positions.

Scientific Research Applications

1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the benzimidazole core can interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure due to the presence of the dioxaborolane group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Shares the dioxaborolane group but differs in the core structure.

    1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Similar due to the presence of the benzyl and dioxaborolane groups but differs in the heterocyclic core.

Uniqueness

1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its specific combination of the benzimidazole core with benzyl, phenyl, and dioxaborolane groups

Properties

Molecular Formula

C26H27BN2O2

Molecular Weight

410.3 g/mol

IUPAC Name

1-benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C26H27BN2O2/c1-25(2)26(3,4)31-27(30-25)21-15-16-23-22(17-21)28-24(20-13-9-6-10-14-20)29(23)18-19-11-7-5-8-12-19/h5-17H,18H2,1-4H3

InChI Key

UNLITDMJERJIDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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